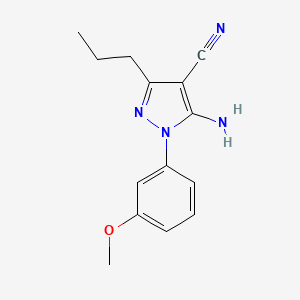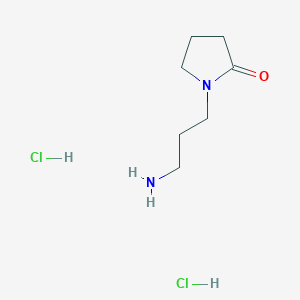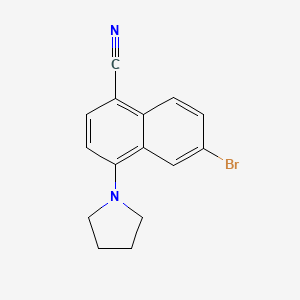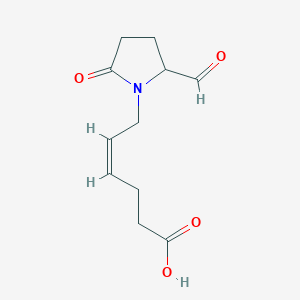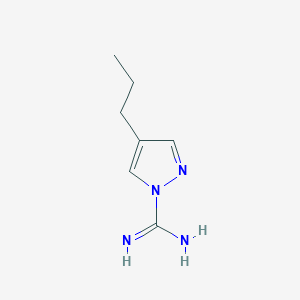
4-Propyl-1H-pyrazole-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound featuring a pyrazole ring substituted with a propyl group and a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Propyl-1H-pyrazole-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of pyrazole with cyanamide under suitable conditions to form the carboximidamide group . Another method involves the cyclization of appropriate precursors, such as hydrazine derivatives and alkynes, under catalytic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Propyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
4-Propyl-1H-pyrazole-1-carboximidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Propyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets. The compound can act as a guanylation agent, introducing guanidinium groups into other molecules. This process involves the formation of a cationic intermediate, which reacts with deprotonated amines to form the final product .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-1-carboxamidine: Similar in structure but lacks the propyl group.
3,5-Dimethyl-1-guanylpyrazole nitrate: Contains additional methyl groups and a nitrate group.
Uniqueness
4-Propyl-1H-pyrazole-1-carboximidamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazole derivatives and can lead to different applications and properties .
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
4-propylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C7H12N4/c1-2-3-6-4-10-11(5-6)7(8)9/h4-5H,2-3H2,1H3,(H3,8,9) |
Clave InChI |
BQEQDBZQKTUALL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CN(N=C1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


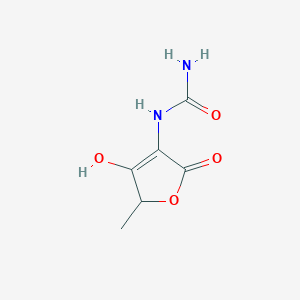
![Platinum(2+),bis[2-[(2-aminoethyl)amino]ethanol-N,N']-, dichloride](/img/structure/B12873165.png)
![2-Cyanobenzo[d]oxazole-5-carboxylic acid](/img/structure/B12873177.png)
![2-Bromo-6-iodobenzo[d]oxazole](/img/structure/B12873178.png)

![5-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B12873202.png)


